4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the triazoloquinoxaline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoxaline moiety The presence of the oxo group at the 4-position and the carboxylic acid group at the 2-position further enhances its chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil . The reaction conditions often include refluxing in solvents such as dichloroethane or ethanol, and the use of catalysts like hydrochloric acid or thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-compatible catalysts and solvents, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an AMPA receptor antagonist, which could have implications in the treatment of neurological disorders.
Pharmacology: It has shown promise as an anticancer agent due to its ability to intercalate DNA and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Antimicrobial Activity: Preliminary studies have indicated that the compound and its derivatives possess antimicrobial properties against various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of 4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets:
AMPA Receptor Antagonism: The compound binds to the AMPA receptor, inhibiting its activity and thereby modulating synaptic transmission in the central nervous system.
DNA Intercalation: The compound intercalates into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Pro-apoptotic Pathways: It upregulates pro-apoptotic proteins such as BAX and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.
Vergleich Mit ähnlichen Verbindungen
4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid can be compared with other similar compounds in the triazoloquinoxaline family:
[1,2,4]triazolo[4,3-a]quinoxaline: This compound shares a similar core structure but differs in the position of the triazole ring fusion.
[1,2,4]triazolo[4,3-b]quinoxaline: Another structural isomer, this compound has shown potential as an anti-inflammatory agent.
[1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-one: This derivative has been explored for its antimicrobial and chemotherapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C10H6N4O3 |
---|---|
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H6N4O3/c15-9-8-12-7(10(16)17)13-14(8)6-4-2-1-3-5(6)11-9/h1-4,6H,(H,16,17) |
InChI-Schlüssel |
AJWVALYKZWNOEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC(=O)C3=NC(=NN23)C(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.